4-ethoxy-N-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)benzamide
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Description
Scientific Research Applications
Heterocyclic Compound Synthesis
Research by Abu‐Hashem et al. (2020) focuses on the synthesis of novel heterocyclic compounds, demonstrating their potential as anti-inflammatory and analgesic agents. This work underlines the importance of exploring similar chemical structures for developing new pharmacological agents. (Abu‐Hashem, Al-Hussain, & Zaki, 2020)
Antimicrobial Activities
Bektaş et al. (2010) synthesized new 1,2,4-Triazole derivatives to evaluate their antimicrobial activities. The study indicates the potential use of morpholine and related compounds in combating microbial infections, highlighting the significance of chemical modifications to enhance biological activities. (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2010)
Pharmacological Applications
Sahin et al. (2012) explored the design and synthesis of new 1,2,4-triazole derivatives containing the morpholine moiety as antimicrobial agents. This study showcases the application of morpholine derivatives in developing new antimicrobial agents, emphasizing the role of chemical structure in determining biological activity. (Sahin, Bayrak, Demirbaş, Demirbas, & Karaoglu, 2012)
Gastroprokinetic Activity
Kato et al. (1992) investigated the synthesis and structure-activity relationships of benzamides, including morpholine derivatives, as potential gastrokinetic agents. The research illustrates the potential therapeutic applications of morpholine derivatives in treating gastrointestinal motility disorders. (Kato, Morie, Harada, Yoshida, & Matsumoto, 1992)
Properties
IUPAC Name |
4-ethoxy-N-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3S/c1-3-25-17-8-6-16(7-9-17)20(23)21-15(2)19(18-5-4-14-26-18)22-10-12-24-13-11-22/h4-9,14-15,19H,3,10-13H2,1-2H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMCUXFONFFACRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC(C)C(C2=CC=CS2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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